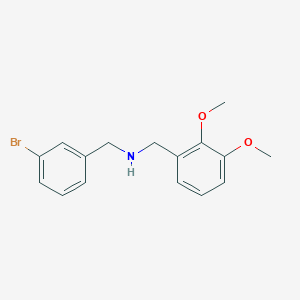
dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DIPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPY is a pyridine-based molecule that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it has been reported that dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can act as a chelating agent due to the presence of two carboxylic acid groups. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been reported to exhibit antibacterial and antifungal activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate have not been extensively studied. However, it has been reported that dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can inhibit the growth of certain bacteria and fungi. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been reported to exhibit antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs and CPs. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can also be easily synthesized using different methods. However, one of the limitations of using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its limited solubility in common solvents such as water and ethanol.
Direcciones Futuras
There are several future directions for the research on dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the future directions is the synthesis of new compounds using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a building block. Another future direction is the study of the mechanism of action of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The potential application of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in the field of medicine and drug delivery is also an area of research that needs to be explored further. Additionally, the development of new synthesis methods for dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a pyridine-based molecule that has shown potential applications in various fields of science. It can be easily synthesized using different methods and has been used as a building block for the synthesis of various compounds. The mechanism of action and biochemical and physiological effects of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate need to be studied further. The future directions for research on dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate include the synthesis of new compounds, the study of the mechanism of action, and the potential application in the field of medicine and drug delivery.
Métodos De Síntesis
Several methods have been reported for the synthesis of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the most common methods is the reaction of 3-methoxybenzaldehyde, isopropyl acetoacetate, and ammonium acetate in the presence of dimethylformamide (DMF). This reaction results in the formation of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a white crystalline solid with a yield of 85%. Other methods such as microwave-assisted synthesis and sonochemical synthesis have also been reported.
Aplicaciones Científicas De Investigación
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential application in various fields of science. It has been used as a building block for the synthesis of various compounds such as pyridine-based ligands and heterocyclic compounds. dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its ability to act as a bridging ligand.
Propiedades
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-15(18(21)24-4)17(16(11-20)19(22)25-5)13-7-6-8-14(9-13)23-3/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNOLYUMVDWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836720.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)



![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
